2,2',3,3',4,4',5,6-Octabromodiphenyl ether

Description

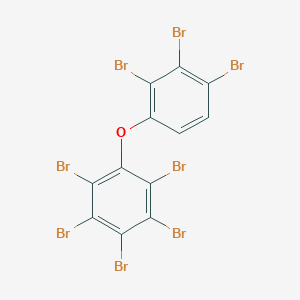

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLSLKPHQEEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074774 | |

| Record name | PBDE 195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-38-5 | |

| Record name | 2,2',3,3',4,4',5,6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBDE 195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Mechanistic Transformation Pathways of 2,2 ,3,3 ,4,4 ,5,6 Octabromodiphenyl Ether

Persistence and Environmental Longevity of Highly Brominated Diphenyl Ethers

Highly brominated diphenyl ethers (PBDEs), including 2,2',3,3',4,4',5,6-Octabromodiphenyl ether (BDE-197), are recognized for their significant persistence in the environment. nih.govnih.gov These compounds are chemically stable and resistant to degradation, leading to their long-term presence in various environmental compartments such as air, water, soil, and sediment. wikipedia.orgresearchgate.net Their hydrophobic nature causes them to adsorb strongly to soil and sediments, where they can remain for extended periods. nih.gov For instance, the half-life for the debromination of decabromodiphenyl ether (BDE-209), a closely related compound, is estimated to be greater than 10 years in sediments. nih.gov

The environmental longevity of these compounds means they can undergo long-range transport, becoming ubiquitous environmental contaminants found even in remote ecosystems. nih.govfrontiersin.org While higher brominated congeners like octa-BDEs are less bioaccumulative than their lower brominated counterparts, their persistence allows for the potential of bioaccumulation in organisms and biomagnification through the food web. nih.govnih.gov The continued use and improper disposal of products containing these flame retardants have resulted in a legacy of contamination, with PBDE levels in the environment having increased significantly over the past few decades. researchgate.netberkeley.edu

Debromination Processes and Intermediate Product Formation

Anaerobic Microbial Debromination Pathways and Kinetics

Anaerobic microbial debromination is a significant transformation pathway for this compound and other highly brominated diphenyl ethers. berkeley.edu This process involves the sequential removal of bromine atoms by microorganisms, leading to the formation of less brominated, and sometimes more toxic, congeners. berkeley.edu The kinetics of this process are generally slow for highly brominated congeners, with studies showing that often less than 10% of nanomolar concentrations of octa-BDEs are transformed over a period of three months. nih.govberkeley.edu In contrast, the debromination of lesser brominated congeners, such as penta- and tetra-BDEs, can be significantly faster. nih.govberkeley.edu

Research has demonstrated the debromination of octa-BDE mixtures by various anaerobic bacterial cultures. berkeley.eduberkeley.edu For example, an octa-BDE mixture was debrominated to produce a range of hepta- through di-BDEs by cultures containing Dehalococcoides species. berkeley.edu The process of microbial debromination is crucial in determining the ultimate fate and potential toxicity of these compounds in anaerobic environments like sediments and sludge. nih.gov

A consistent finding in the study of anaerobic microbial debromination of PBDEs is the preferential removal of bromine atoms from the para and meta positions of the diphenyl ether molecule. nih.govberkeley.edunih.gov This pattern of debromination has been observed across various PBDE congeners, including octa-BDEs like BDE-197. berkeley.edunih.gov For instance, the debromination of octa-BDE 197 has been shown to proceed through the removal of a para bromine to form hepta-BDE 176, a meta bromine to form hepta-BDE 184, and an ortho bromine to form hepta-BDE 183, with all three products being formed in roughly equal amounts. berkeley.edu

Specific consortia of anaerobic bacteria play a critical role in the reductive debromination of PBDEs. frontiersin.org Organohalide-respiring bacteria (OHRB) are key players in this process, with genera such as Dehalococcoides, Dehalobacter, and Desulfitobacterium being identified as capable of debrominating various PBDE congeners. nih.govberkeley.edunih.gov Dehalococcoides species, in particular, have been frequently implicated in the debromination of octa-BDEs. berkeley.edunih.gov

These dehalogenating bacteria can utilize PBDEs as electron acceptors in a process known as organohalide respiration. nih.gov The process can be either metabolic, where the bacteria gain energy for growth, or co-metabolic, where the debromination occurs in the presence of another substrate. frontiersin.orgnih.gov Synergistic relationships between different bacterial populations within a consortium can enhance the rate and extent of debromination. frontiersin.org For example, the presence of other bacteria can provide essential growth factors for the dehalogenating species. frontiersin.org The table below summarizes key bacterial genera involved in PBDE debromination and their observed activities.

Table 1: Bacterial Genera Involved in Anaerobic Debromination of PBDEs

| Bacterial Genus | Observed Debromination Activity | Reference(s) |

|---|---|---|

| Dehalococcoides | Debromination of octa-BDE mixtures to hepta-, hexa-, penta-, tetra-, and di-BDEs. | berkeley.edunih.gov |

| Dehalobacter | Implicated in PBDE debromination in enrichments from contaminated sites. | nih.gov |

| Desulfitobacterium | Demonstrated debromination of various PBDE congeners. | nih.govberkeley.edu |

| Sulfurospirillum | Capable of dehalogenating certain PBDE congeners. | berkeley.edu |

Photolytic Degradation of Octabromodiphenyl Ethers

Photolytic degradation, or photolysis, is another important transformation pathway for octabromodiphenyl ethers in the environment. wikipedia.org This process involves the breakdown of the chemical due to the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. nih.gov Photolysis can lead to the debromination of highly brominated congeners, resulting in the formation of lower brominated PBDEs. wikipedia.orgnih.gov Studies have shown that BDE-209, a deca-BDE, can be degraded by natural sunlight in various matrices, including house dust, to form nona- and octa-BDEs such as BDE-196 and BDE-197. nih.gov

The rate and extent of photolytic degradation are influenced by several factors, including the intensity and wavelength of the light, the presence of other substances in the environmental matrix, and the specific PBDE congener. mdpi.comresearchgate.net For example, the photolysis of BDE-209 has been observed to be faster in organic solvents compared to natural matrices like soil and sediment. researchgate.net

Direct photolysis of octabromodiphenyl ethers occurs when the molecule directly absorbs light energy, leading to the cleavage of carbon-bromine bonds. researchgate.net This process has been demonstrated under both artificial UV light sources and natural sunlight. nih.govnih.gov

Under UV irradiation, octa-BDEs can be degraded, with higher brominated congeners often showing greater susceptibility to debromination. mdpi.com For example, studies on the photolysis of BDE-209 have shown that it undergoes sequential debromination, producing various nona- and octa-BDE congeners. nih.govmdpi.com The degradation reactions typically follow pseudo-first-order kinetics. nih.gov

Natural sunlight is also an effective driver of the photolytic degradation of highly brominated PBDEs. nih.gov Research on the exposure of BDE-209 in house dust to natural sunlight resulted in significant degradation and the formation of several octa-BDEs, including BDE-196 and BDE-197. nih.gov The pseudo-first-order degradation rate for BDE-209 in spiked dust was found to be 2.3 x 10⁻³ per hour. nih.gov The table below presents a summary of photolytic degradation findings for highly brominated PBDEs.

Table 2: Summary of Photolytic Degradation of Highly Brominated PBDEs

| PBDE Congener | Light Source | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| BDE-209 | Natural Sunlight | House Dust | Degradation of up to 38% over 200 hours; formation of nona- and octa-BDEs (including BDE-196, BDE-197). | nih.gov |

| BDE-209 | UV Lamp | Not specified | Follows pseudo-first-order kinetics; sequential dehalogenation mechanism. | nih.gov |

| BDE-183 | UV-LED (255 nm) | Water | Degradation of up to 50%; higher brominated congeners showed greater degradation. | mdpi.com |

Photocatalytic Debromination Mechanisms (e.g., Pd-TiO2 Systems)

The photocatalytic degradation of this compound, a member of the polybrominated diphenyl ether (PBDE) family, is an advanced oxidation process aimed at its detoxification. Systems utilizing titanium dioxide (TiO2) as a photocatalyst, particularly when enhanced with noble metals like palladium (Pd), have demonstrated effectiveness in the debromination of various PBDE congeners. While direct studies on this specific octaBDE isomer are limited, the mechanism can be inferred from research on closely related compounds such as decabromodiphenyl ether (BDE-209) and tetrabromodiphenyl ether (BDE-47).

The fundamental mechanism of TiO2 photocatalysis involves the generation of electron-hole pairs upon irradiation with UV light of sufficient energy (wavelengths typically less than 387 nm). The highly reactive photogenerated electrons (e⁻) and holes (h⁺) initiate reduction and oxidation reactions, respectively. In the case of PBDEs, the primary degradation pathway is reductive debromination, driven by the photogenerated electrons.

In a Pd-TiO2 system, the process is significantly enhanced. The palladium nanoparticles deposited on the TiO2 surface act as electron traps, effectively capturing the photogenerated electrons from the TiO2 conduction band. This charge separation minimizes the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process. The trapped electrons are then transferred to the adsorbed PBDE molecules, leading to the cleavage of carbon-bromine (C-Br) bonds. This stepwise removal of bromine atoms is a key feature of the degradation pathway. The presence of an electron donor, such as methanol (B129727), in the system can further promote the reaction by scavenging the photogenerated holes, thus making more electrons available for the reductive debromination process. Studies on other PBDEs have shown that this method can achieve high photodegradation efficiency.

The general steps in the Pd-TiO2 photocatalytic debromination of a PBDE molecule (represented as PBDE-Br) can be summarized as:

Photoexcitation: TiO₂ + hν → TiO₂(e⁻ + h⁺)

Electron Trapping: Pd + e⁻(TiO₂) → Pd⁻

Reductive Debromination: PBDE-Br + e⁻(Pd⁻) → [PBDE-Br]•⁻ → PBDE• + Br⁻

Hydrogen Abstraction: PBDE• + H⁺ → PBDE-H (a lower brominated congener)

Hole Scavenging (by electron donor): h⁺ + Electron Donor → Oxidized Products

This process continues sequentially, leading to the formation of diphenyl ethers with progressively fewer bromine atoms.

Identification of Photolysis Products (e.g., Lower Brominated Congeners, Hydroxylated and Methoxylated Derivatives)

Photolysis, or the degradation of chemical compounds by light, is a significant transformation pathway for this compound in the environment. Exposure to ultraviolet (UV) radiation can induce the cleavage of the C-Br bonds, leading to the formation of a variety of photoproducts. The specific products formed depend on the reaction conditions, such as the solvent and the presence of other reactive species. Key identified products from the photolysis of higher brominated diphenyl ethers like decabromodiphenyl ether (BDE-209), which degrades to form octaBDEs, include lower brominated congeners, hydroxylated derivatives, and methoxylated derivatives. bohrium.comaaqr.orgnih.gov

Lower Brominated Congeners: The principal pathway of photolytic degradation is reductive debromination, where bromine atoms are sequentially removed and replaced by hydrogen atoms. acs.org This results in the formation of a complex mixture of PBDE congeners with fewer bromine atoms than the parent compound. For an octaBDE, this would produce various hepta-, hexa-, penta-, and even lower brominated diphenyl ethers. The specific isomers formed depend on which C-Br bond is cleaved, with studies on BDE-209 suggesting that ortho-position bromines may be more susceptible to removal. nih.gov

Hydroxylated and Methoxylated Derivatives: In the presence of water or solvents like methanol, photolysis can also lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives, respectively. bohrium.comnih.govnih.gov These compounds are formed when a bromine atom is replaced by a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group. Irradiation of decaBDE in water and methanol has been shown to yield hydroxylated polybrominated dibenzofurans (OH-PBDFs) and methoxylated polybrominated dibenzofurans (MeO-PBDFs). aaqr.orgnih.gov Similar reactions are expected for octaBDE. OH-PBDEs are of particular concern as they are not only degradation products but are also known to be produced naturally in some marine environments and can be metabolites of PBDEs in organisms. nih.govcetjournal.it

The table below summarizes the major classes of products identified from the photolysis of highly brominated diphenyl ethers.

| Product Class | Formation Pathway | Specific Examples from BDE-209 Photolysis | Relevance to OctaBDE Photolysis |

|---|---|---|---|

| Lower Brominated Congeners | Stepwise reductive debromination (C-Br bond cleavage and H-abstraction). | Nona-, Octa-, Hepta-, and Hexa-BDEs. bohrium.comnih.gov | Primary degradation products, resulting in Hepta-, Hexa-, Penta-BDEs, etc. |

| Hydroxylated Derivatives | Photohydrolysis; replacement of a Br atom with an -OH group in aqueous media. | Pentabromophenol, dihydroxytetrabromobenzene, hydroxylated PBDFs. bohrium.comaaqr.org | Expected to form various hydroxylated octa-, hepta-, and lower BDEs and related phenols. |

| Methoxylated Derivatives | Photosolvolysis; replacement of a Br atom with an -OCH₃ group in the presence of methanol. | Methoxylated tetra- to penta-BDFs. bohrium.comnih.gov | Expected to form methoxylated BDEs and related compounds in relevant solvent conditions. |

| Polybrominated Dibenzofurans (PBDFs) | Intramolecular cyclization with the elimination of HBr. | Mono- to Penta-BDFs. bohrium.com | A likely side-reaction pathway, leading to the formation of various PBDF congeners. |

Thermal Degradation and Pyrolysis Products (e.g., Brominated Dibenzo-p-dioxins and Dibenzofurans)

The thermal degradation of this compound, particularly under conditions of incomplete combustion or pyrolysis (heating in the absence of oxygen), can lead to the formation of highly toxic byproducts. This is a significant concern during the recycling of plastics containing PBDEs and in accidental fires. The primary toxic products formed are polybrominated dibenzo-p-dioxins (PBDDs) and, more predominantly, polybrominated dibenzofurans (PBDFs).

The formation of PBDFs from PBDEs is energetically more favorable than the formation of PBDDs. The primary mechanism for PBDF formation involves the cleavage of a C-Br or C-H bond at a position ortho to the ether linkage, followed by an intramolecular ring-closure reaction that eliminates a hydrogen bromide (HBr) molecule. nih.govacs.org This cyclization reaction converts the diphenyl ether structure into the more compact dibenzofuran (B1670420) structure.

The formation of PBDDs is a more complex process. One proposed pathway involves the reaction of a bromophenol, formed from the initial breakdown of the PBDE, with another bromophenol or a brominated benzene (B151609) radical.

Research indicates that the degree of bromination of the parent PBDE influences the product distribution. Lower brominated PBDEs tend to have a higher yield of PBDD/Fs upon pyrolysis, whereas higher brominated congeners, such as decaBDE, may favor pathways that cleave the ether bond to form polybrominated benzenes. bohrium.comaaqr.org Therefore, an octaBDE congener is a potent precursor for PBDD/F formation. The temperatures at which these transformations occur typically range from 250 to 500°C.

The table below outlines the major product classes from the thermal degradation of PBDEs.

| Product Class | Formation Mechanism | Significance |

|---|---|---|

| Polybrominated Dibenzofurans (PBDFs) | Intramolecular ring closure of the PBDE molecule following the loss of an ortho-bromine or hydrogen atom. nih.govacs.org | Considered the major toxic pyrolysis products of PBDEs due to a relatively low energy requirement for formation. |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Precursor mechanism, potentially involving the condensation of bromophenol intermediates. | Structurally similar to chlorinated dioxins and of high toxicological concern, though generally formed in lower yields than PBDFs from PBDEs. |

| Polybrominated Benzenes | Cleavage of the ether linkage in the PBDE molecule. | A competing degradation pathway, particularly for higher brominated PBDEs. aaqr.org |

| Hydrogen Bromide (HBr) | Elimination product from debromination and cyclization reactions. | A primary gaseous product and a key component of the flame-retardant action of PBDEs. It is also a corrosive gas. |

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation of a substance is its net uptake from all environmental sources, including water, sediment, soil, and diet. For highly hydrophobic compounds like octaBDEs, dietary intake is often the primary pathway of accumulation.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs)

Bioconcentration refers to the uptake of a chemical from the surrounding water, while bioaccumulation includes all routes of exposure. Experimental studies have shown that octa- and heptabromodiphenyl ethers exhibit low bioconcentration factors (BCFs), with values reported to be less than 10 to 36. pops.int This suggests a limited capacity for these compounds to be absorbed directly from water into aquatic organisms.

However, these low BCFs contrast with the bioaccumulation potential observed in the field and the higher BCFs of other PBDEs often found alongside octaBDE in commercial mixtures. pops.int For instance, less brominated congeners have significantly higher BCFs. pops.int Field data provide clear evidence for the bioaccumulation of related congeners, such as heptabromodiphenyl ether, which has been detected at concentrations of 220–270 ng/g lipid weight in the eggs of peregrine falcons. pops.int This indicates that despite low direct uptake from water, these compounds are accumulated through the diet. In terrestrial ecosystems, a soil organism accumulation factor of 2 has been calculated for the octaBDE congener BDE-197. pops.int

| PBDE Homologue Group | Reported BCF Range | Reference |

|---|---|---|

| Pentabromodiphenyl Ethers | 11,700–17,700 | pops.int |

| Hexabromodiphenyl Ethers | 1,000–5,600 | pops.int |

| Heptabromodiphenyl Ethers | < 36 | pops.int |

| Octabromodiphenyl Ethers | < 36 | pops.int |

Influence of Molecular Size and Structure on Bioavailability

The bioavailability of octaBDE is influenced by its distinct molecular properties. With a high molecular weight and eight bromine atoms, BDE-196 is a large and highly lipophilic molecule, with a reported log Kow (octanol-water partition coefficient) for the commercial mixture of approximately 6.29. pops.int Generally, very large molecular size can hinder passage across biological membranes, potentially reducing bioavailability.

Despite its large size, evidence shows that octaBDE can be absorbed by organisms. pops.int Animal studies indicate that octabromodiphenyl ether is absorbed following oral or inhalation exposure, leading to accumulation of the parent compound or its metabolites in the liver, adipose tissue, and lungs. nih.gov The presence of octaBDE congeners in top predators like peregrine falcons further demonstrates that the molecule is bioavailable and persistent enough to accumulate to significant levels through the food chain. pops.int

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. When the concentration of a contaminant increases at successively higher levels in a food web, it is known as biomagnification.

Trophic Magnification Factors (TMFs) in Freshwater and Marine Ecosystems

The Trophic Magnification Factor (TMF) is a metric used to quantify biomagnification across an entire food web. nih.govsfu.ca A TMF value greater than 1 indicates that the chemical biomagnifies. nih.gov TMFs are considered a more reliable measure of biomagnification potential for chemicals already present in the environment than laboratory-derived BCFs. oup.comnih.gov

While specific TMF values for BDE-196 are not widely documented, research on other PBDEs in various aquatic ecosystems illustrates that biomagnification potential is highly dependent on the specific congener and the structure of the food web. karenkiddlab.com Studies have shown that moderately hydrophobic chemicals (log KOW 6–8) tend to have the highest TMFs. karenkiddlab.com The biomagnification potential can also differ between ecosystem types, with TMFs often being more variable in marine than in freshwater systems. karenkiddlab.com Furthermore, food webs that include endotherms (birds and mammals) tend to show the highest TMFs for persistent organic pollutants. karenkiddlab.com

Congener-Specific Trophic Transfer Efficiency

The efficiency of trophic transfer is highly specific to the individual PBDE congener. nih.gov Studies in Arctic marine food chains involving polar cod, ringed seals, beluga whales, and polar bears have revealed distinct PBDE patterns among species, which are attributed to differences in metabolism and accumulation. nih.gov In these studies, lower-brominated congeners like BDE-47, BDE-99, and BDE-100 were often dominant in the biota. nih.gov

The pattern of accumulation can vary significantly even between species at similar trophic levels. For instance, beluga whales were found to have higher PBDE levels and a more complex congener pattern than ringed seals, despite similar diets. nih.gov This highlights that species-specific physiological factors play a critical role in determining the fate of each congener. The structure of the congener, including the number and position of bromine atoms, influences its susceptibility to metabolic breakdown and its potential for accumulation. researchgate.net

Biotransformation and Metabolite Formation of Octabromodiphenyl Ethers in Organisms

Once absorbed, octaBDEs can be subject to biotransformation, a process that modifies the chemical structure of the compound. The primary metabolic pathway for highly brominated PBDEs is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. wikipedia.org

This process has been demonstrated in fish for the fully brominated decabromodiphenyl ether (BDE-209), which can be debrominated to form nona-, octa-, and other lower-brominated congeners. nih.gov A study on juvenile lake whitefish exposed to BDE-209 found that while the parent compound accumulated, its molar fraction in tissues was lower than in the diet, whereas the fractions of metabolites like BDE-206, BDE-207, and BDE-208 were higher. nih.gov This confirms that metabolic debromination occurs in vivo.

The biotransformation of octaBDE into less brominated congeners is significant because these metabolites may have different toxicological profiles and a higher potential for bioaccumulation than the parent compound. wikipedia.org The capacity for this metabolic process varies among species. For example, polar bears appear capable of metabolizing a wide range of PBDEs, whereas other species may accumulate specific congeners to a greater extent. nih.gov

Advanced Analytical Methodologies for 2,2 ,3,3 ,4,4 ,5,6 Octabromodiphenyl Ether and Octabde Congeners

Synthesis of Authentic Reference Standards for Isomer-Specific Analysis

The accurate identification and quantification of 2,2',3,3',4,4',5,6-Octabromodiphenyl ether (BDE-196) and other octabromodiphenyl ether (octaBDE) congeners in environmental and biological samples are critically dependent on the availability of pure, authentic reference standards. diva-portal.orgacs.org The complexity of commercial octaBDE mixtures, which contain numerous isomers, necessitates isomer-specific analysis. diva-portal.orgacs.org To meet this need, researchers have developed targeted chemical synthesis pathways to produce individual octaBDE congeners, including BDE-196, enabling their detailed characterization. diva-portal.orgacs.org

Chemical Synthesis Pathways for BDE-196 and Other OctaBDE Isomers

The synthesis of specific octaBDE isomers is a multi-step process that often involves the strategic bromination of a less-brominated diphenyl ether precursor or the modification of functional groups on the aromatic rings. diva-portal.orgacs.orgdiva-portal.org These methods are designed to control the position of bromine atom substitution, leading to the desired isomer. diva-portal.orgacs.orgdiva-portal.org

One established pathway for synthesizing BDE-196 involves the bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191). diva-portal.orgacs.orgdiva-portal.orgnih.gov The precursor, BDE-191, is itself prepared from 3,4'-diaminodiphenyl ether. diva-portal.orgacs.orgdiva-portal.orgnih.gov This highlights a common strategy where precursor molecules with specific substitution patterns are synthesized first to guide the final bromination step.

A more general and versatile approach for producing various octaBDE congeners, such as BDE-198, BDE-201, BDE-202, and BDE-204, utilizes mono- or diaminodiphenyl ethers as starting materials. diva-portal.orgacs.orgdiva-portal.org The synthesis proceeds through the octabromination of the aminodiphenyl ether, followed by diazotization of the amino group(s) and subsequent reduction to remove them. diva-portal.orgacs.orgdiva-portal.org This method allows for the creation of a range of octaBDE isomers by varying the starting aminodiphenyl ether. diva-portal.orgacs.orgdiva-portal.org For instance, the synthesis of BDE-194 starts with the preparation of 3,3',4,4',5,5'-hexabromodiphenyl ether (BDE-169) from 4,4'-diaminodiphenyl ether, which is then further brominated. diva-portal.orgacs.orgdiva-portal.orgnih.gov

These synthetic efforts are crucial as they provide the necessary authentic standards for analytical, toxicological, and stability studies, which are essential for understanding the environmental fate and effects of these compounds. diva-portal.orgacs.orgdiva-portal.org

Table 1: Synthetic Pathways for Selected OctaBDE Congeners

| Target Congener | BDE Number | Starting Material / Precursor | Key Reaction Steps |

| 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | BDE-196 | 2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191) | Bromination |

| 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | BDE-194 | 3,3',4,4',5,5'-Hexabromodiphenyl ether (BDE-169) | Bromination |

| 2,2',3,3',4,5,5',6-Octabromodiphenyl ether | BDE-198 | Mono- or diaminodiphenyl ethers | Octabromination, diazotization, reduction |

| 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | BDE-201 | Mono- or diaminodiphenyl ethers | Octabromination, diazotization, reduction |

| 2,2',3,3',5,5',6,6'-Octabromodiphenyl ether | BDE-202 | Mono- or diaminodiphenyl ethers | Octabromination, diazotization, reduction |

| 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | BDE-204 | Mono- or diaminodiphenyl ethers | Octabromination, diazotization, reduction |

Spectroscopic and Chromatographic Characterization of Synthesized Congeners

Once synthesized, the purity and structural identity of the octaBDE congeners must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques. diva-portal.orgacs.orgdiva-portal.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to elucidate the precise arrangement of atoms within the molecule. diva-portal.orgacs.orgdiva-portal.org The chemical shifts, coupling constants, and signal intensities provide definitive information about the bromine substitution pattern on the diphenyl ether backbone.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the synthesized congener and to study its fragmentation patterns. diva-portal.orgacs.orgdiva-portal.org The isotopic pattern created by the presence of multiple bromine atoms is a key characteristic used for confirmation. For instance, electron-capture negative ionization (ECNI) mass spectra can show differences based on bromine position, as seen between BDE-197 and BDE-204. researchgate.netresearchgate.net

Chromatographic Characterization:

Gas Chromatography (GC): The retention time of the synthesized congener on a GC column is a critical piece of identifying information. Researchers have chromatographed commercially available PBDE standards on various GC columns (e.g., DB-1HT and DB-5HT) to calculate their relative retention indexes (RRI), which aids in identification. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has been successfully used to isolate specific octaBDE isomers from technical mixtures. nih.gov For example, 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197), the major octaBDE isomer in the DE-79 technical mixture, was isolated using serially coupled columns with 100% acetonitrile (B52724) as the eluent. nih.gov

The combination of these characterization techniques ensures the high purity and confirmed identity of the synthesized reference standards, making them suitable for use in demanding analytical applications. diva-portal.orgacs.orgdiva-portal.org The melting points of the purified congeners are also determined as a measure of purity. diva-portal.orgacs.orgdiva-portal.org

Quantitative Analytical Techniques for Environmental and Biological Matrices

The detection and quantification of BDE-196 and other octaBDE congeners in complex environmental (e.g., sediment, dust, air) and biological (e.g., tissue, serum, milk) matrices present significant analytical challenges due to their low concentrations and the presence of interfering compounds. researchgate.netresearchgate.net To address this, highly sensitive and selective analytical methodologies have been developed, encompassing sophisticated sample preparation, high-resolution chromatographic separation, and advanced mass spectrometric detection. researchgate.netresearchgate.net

Sample Preparation and Extraction Optimization for Trace Level Analysis

The initial step in the analysis of octaBDEs involves their efficient extraction from the sample matrix and the removal of co-extracted interfering substances. researchgate.netcdc.gov The choice of extraction and cleanup methods depends on the specific matrix.

Extraction:

Solvent Extraction: For environmental samples like sediment and sludge, Soxhlet extraction with solvents such as toluene (B28343) is a common technique. thermofisher.com Other solvent systems used for environmental residues include chloroform, acetone, acetone-hexane, and hexane-ether. cdc.gov For biological samples, solvent extraction is also employed, often targeting the lipid fraction where these lipophilic compounds accumulate. nilu.no

Pressurized Liquid Extraction (PLE): This technique, also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to achieve rapid and efficient extraction. researchgate.nethilarispublisher.com It has been successfully applied to the extraction of PBDEs from dust, soil, sediment, and egg samples. hilarispublisher.com

Cleanup: Following extraction, the crude extract must be cleaned to remove interfering compounds like lipids (in biological samples) or sulfur (in sediments). researchgate.net

Adsorption Chromatography: This is a widely used cleanup technique employing columns packed with materials like Florisil, silica (B1680970) gel, or alumina. researchgate.netcdc.gov

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. researchgate.netcdc.govhilarispublisher.com

Acid Treatment: A simple and effective method for lipid removal involves treatment with concentrated sulfuric acid. p2infohouse.org

Chromatographic Separation Techniques (e.g., High-Resolution Gas Chromatography, Comprehensive Two-Dimensional Gas Chromatography)

Given the large number of possible PBDE congeners (209 in total), high-resolution chromatographic separation is essential for isomer-specific quantification. thermofisher.comnih.gov

High-Resolution Gas Chromatography (GC): Capillary GC is the standard separation method for PBDE analysis. cdc.govnih.gov A variety of capillary columns are used, with selection based on the specific congeners of interest. acs.org For instance, columns like the DB-1HT, DB-5HT, and TR-5MS have been evaluated for their ability to separate PBDEs. researchgate.netacs.orgthermofisher.comwaters.com The injector temperature is a critical parameter, as higher temperatures can cause thermal degradation of highly brominated congeners like BDE-209. nih.gov Therefore, injection temperatures are often optimized, with lower temperatures (240-260 °C) used when analyzing for decaBDE. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC offers significantly enhanced resolving power compared to single-column GC. nih.govnih.govcapes.gov.brvu.nl This technique uses two columns with different separation characteristics (e.g., a nonpolar DB-1 column followed by a more polar 007-65HT column). nih.govnih.govcapes.gov.brvu.nl GCxGC has proven successful in separating PBDEs from other halogenated compounds and resolving co-eluting congeners, which is a common problem in standard GC/MS methods. nih.govnih.govcapes.gov.brvu.nl

Table 2: Common GC Columns for OctaBDE Analysis

| Column Type | Stationary Phase | Common Application | Reference |

| DB-1HT | 100% Dimethylpolysiloxane (nonpolar) | General PBDE analysis, good thermal stability | researchgate.netacs.orgwaters.com |

| DB-5HT / DB-5ms | (5%-Phenyl)-methylpolysiloxane (low polarity) | General PBDE analysis, good inertness | researchgate.netacs.orgwaters.com |

| TR-5MS | (5%-Phenyl)-methylpolysiloxane (low polarity) | High-resolution GC/MS analysis of PBDEs | thermofisher.com |

| Rtx-1614 | Proprietary (optimized for BFRs) | Separation of critical PBDE pairs | epa.gov |

| TG-PBDE | Proprietary (optimized for BFRs) | Fast analysis of PBDEs | thermofisher.com |

Mass Spectrometric Detection and Quantification (e.g., GC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry coupled with gas chromatography is the primary method for the detection and quantification of octaBDEs. cdc.gov The choice of mass spectrometer depends on the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique. cdc.gov Electron Capture Negative Ionization (ECNI) is a highly sensitive ionization mode for halogenated compounds, often monitoring the bromide ions (m/z 79 and 81). p2infohouse.org Electron Ionization (EI) is also used, where fragmentation patterns can help in structural confirmation. researchgate.netacs.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provide a high degree of selectivity and sensitivity. waters.comthermofisher.comnih.govosti.gov This technique minimizes matrix interferences by monitoring specific precursor-to-product ion transitions, which is particularly useful for trace analysis in complex matrices. waters.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS): GC coupled to HRMS (e.g., magnetic sector or Orbitrap instruments) offers high mass accuracy and resolution (typically ≥10,000), allowing for the unequivocal identification of target compounds by determining their elemental composition. researchgate.netthermofisher.comthermofisher.com This is considered the most efficient analysis technique for PBDEs, often used with an isotope dilution method for the highest precision in quantification. thermofisher.com

The combination of high-resolution separation with sensitive and selective mass spectrometric detection allows for the reliable quantification of this compound and its congeners at trace levels in a wide variety of challenging sample types.

Regulatory Science and Global Management of Octabromodiphenyl Ether Congeners

Inclusion of Octabromodiphenyl Ether Mixtures in International Conventions on Persistent Organic Pollutants (e.g., Stockholm Convention)

The global effort to control the spread and impact of persistent organic pollutants (POPs) is spearheaded by the Stockholm Convention, a treaty designed to protect human health and the environment. iisd.orgundp.org In May 2009, commercial octabromodiphenyl ether (c-OctaBDE) was officially listed under this convention, signifying a global consensus on the need to eliminate or restrict its production and use. wikipedia.org

The proposal to list c-OctaBDE was put forth by the European Union and its Member States in 2006. pops.int This nomination was scrutinized by the Persistent Organic Pollutants Review Committee (POPRC), the scientific body of the Convention. The committee's risk profile, developed in 2007, concluded that the primary components of c-OctaBDE mixtures, specifically hexabromodiphenyl ether and heptabromodiphenyl ether, are likely to cause significant adverse effects on human health and the environment due to their potential for long-range environmental transport. pops.int

Consequently, "Hexabromodiphenyl ether and heptabromodiphenyl ether" were added to Annex A of the Stockholm Convention. brsmeas.orgpops.int This listing calls for the elimination of their production and use. pops.int A key implication of an Annex A listing is the stringent control over waste management; it mandates a ban on the recycling and reuse of stockpiles and requires that wastes containing these substances are handled in a safe, efficient, and environmentally sound manner, with the ultimate goal of destroying or irreversibly transforming the POP content. pops.int

The Convention does, however, provide specific exemptions. For the listed components of c-OctaBDE, exemptions were granted for the recycling of articles that may contain these chemicals, but these are time-limited and are scheduled to expire no later than 2030. brsmeas.orgbrsmeas.org As of December 2024, the amendments to list these chemicals have entered into force for 180 of the 186 Parties to the Stockholm Convention. brsmeas.org

Regional and National Regulatory Actions and Phase-out Initiatives

In concert with and often preceding the international listing, numerous countries and regions implemented their own regulatory measures to curb the use of octabromodiphenyl ether. These actions were largely driven by growing scientific evidence of the compounds' persistence and potential for harm.

European Union: The EU was a forerunner in regulating octaBDE. Following a comprehensive risk assessment, the EU banned the marketing and use of octaBDE in 2004 through Directive 2003/11/EC. wikipedia.orgbrsmeas.org This regulation prohibits placing substances, preparations, or articles on the market if they contain c-OctaBDE in concentrations of 0.1% or more by mass. pops.intlegislation.gov.uk

United States: Regulatory action in the U.S. has involved both federal and state-level initiatives. As of 2005, the Environmental Protection Agency (EPA) implemented a Significant New Use Rule (SNUR), which requires that any new manufacture or import of pentaBDE and octaBDE be subject to EPA evaluation before it can occur. wikipedia.orgepa.gov This complemented a voluntary phase-out by the sole U.S. manufacturer, which ceased production of commercial octaBDE at the end of 2004. epa.govcanada.ca Furthermore, by mid-2007, eleven individual states had enacted their own bans on octaBDE. wikipedia.org

Canada: In 2006, Canada proposed the Polybrominated Diphenyl Ethers Regulations, which prohibit the manufacture of seven PBDE congeners, including octaBDE. pops.intcanada.ca The regulations also restrict the use, sale, and import of several PBDE mixtures and products containing them. canada.ca

Other Nations: Other countries have taken similar steps. Switzerland, for example, has severely restricted the marketing and use of c-OctaBDE. pops.int In Asia, Japan classified octaBDE compounds as Class I Specified Chemical Substances, which effectively prohibits their manufacture and use, while China has set concentration limits for them in electronic products. nih.gov Australia removed octaBDE from its chemical inventory in 2007, and its IChEMS Advisory Committee has since recommended a full prohibition on its import, export, manufacture, and use. dcceew.gov.au

These regulatory actions have been highly effective. The manufacture of c-octaBDE was largely phased out in major economies by 2004-2005, and by 2008 it was reportedly "essentially impossible" to purchase the commercial mixture on the global market. dcceew.gov.au

| Region/Country | Regulatory Action | Year Implemented | Key Details |

|---|---|---|---|

| European Union | Ban on marketing and use | 2004 | Prohibits concentrations ≥ 0.1% by mass in substances, preparations, and articles. wikipedia.orgbrsmeas.orglegislation.gov.uk |

| United States | Significant New Use Rule (SNUR) & Voluntary Phase-out | 2005 | Requires EPA evaluation for new manufacture or import; production ceased end of 2004. wikipedia.orgepa.gov |

| Canada | Proposed manufacturing prohibition | 2006 | Regulations prohibit the manufacture of octaBDE congeners. pops.intcanada.ca |

| Australia | Inventory removal and recommended prohibition | 2007 | Removed from chemical inventory; advisory committee recommends full ban. dcceew.gov.au |

| Japan | Classification as Class I Specified Chemical Substance | - | Virtually prohibits manufacture, import, and use. nih.gov |

The Role of Scientific Research in Informing Regulatory Decision-Making Processes

Scientific research has been the bedrock of regulatory actions against octabromodiphenyl ether. The process of listing under the Stockholm Convention is fundamentally evidence-based, relying on a thorough scientific review against specific criteria: persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. pops.intpops.int

The decision to regulate c-OctaBDE was underpinned by a wealth of scientific studies demonstrating that its components meet these criteria:

Persistence: Research showed that components of c-OctaBDE have very long half-lives. For instance, elevated concentrations were detected in agricultural soil more than two decades after the application of contaminated sewage sludge. pops.int

Bioaccumulation: With a high octanol-water partition coefficient (log Kow) of around 6.29, these lipophilic compounds accumulate in the fatty tissues of organisms. pops.int Studies confirmed their presence and accumulation in wildlife, such as peregrine falcons, and in human serum, blood, fat, and breast milk. pops.intapha.org

Long-Range Environmental Transport: The detection of c-OctaBDE components in the biota of remote regions like the Arctic provided clear evidence of their ability to travel far from their sources. pops.int

Adverse Effects: Animal studies were crucial in demonstrating the toxicity of these compounds. Research documented that PBDEs are toxic to the brain, reproductive system, and liver, and can disrupt thyroid function. apha.orgnih.gov Developmental toxicity was a key finding cited in the risk assessments. pops.int

The EU's comprehensive risk assessment, which led to its 2004 ban, was a seminal piece of work that synthesized the available scientific knowledge and concluded that risk reduction measures were necessary. wikipedia.orgpops.int Similarly, ongoing biomonitoring research, which tracks the levels of PBDEs in human populations and the environment, serves to evaluate the effectiveness of these regulations over time and informs the need for further action. acs.org The consistent findings across numerous independent studies created a compelling case for precautionary action at both national and international levels. apha.org

Future Research Directions to Support Environmental Policy and Risk Management of Highly Brominated PBDEs

Despite the successful phase-out of c-OctaBDE production, the legacy of its past use continues to pose challenges for environmental policy and risk management. Future research is essential to address remaining uncertainties and manage the long-term risks associated with highly brominated PBDEs.

Key areas for future research include:

Environmental Monitoring and Fate: Continued and expanded monitoring is needed to track the environmental levels of PBDEs, which helps in assessing the effectiveness of control measures. publications.gc.ca A critical knowledge gap is the extent to which decabromodiphenyl ether (decaBDE), which was used in much larger volumes, degrades in the environment to form the more bioaccumulative and toxic hexa- and heptaBDE congeners that were components of c-OctaBDE. publications.gc.ca

Human Exposure and Toxicokinetics: More refined data are required on human exposure pathways, particularly for vulnerable populations like infants. researchgate.net This includes measuring PBDE occurrence in items such as infant formula. researchgate.net Further research into human toxicokinetics—how these substances are absorbed, distributed, metabolized, and excreted—is necessary to build more accurate risk models. researchgate.net Understanding the transfer of PBDEs from mother to fetus and via lactation is also a priority. researchgate.netnih.gov

Hazard Characterization and Mechanisms: There is a need for more detailed toxicological data on individual PBDE congeners to better understand their specific hazards, especially regarding neurodevelopmental and reproductive effects following perinatal exposure. researchgate.net Developing Adverse Outcome Pathways (AOPs) can help predict the toxicity of less-studied congeners and improve integrated risk assessments. researchgate.net

Waste Management and Remediation: A significant challenge is managing the vast reservoir of PBDEs present in products still in use and in waste streams (e.g., e-waste, construction materials, end-of-life vehicles). Research into cost-effective and environmentally sound methods to screen for, identify, and manage these legacy products is crucial. nih.gov Developing and optimizing technologies for the destruction or decomposition of PBDEs in waste, such as microbial treatments or advanced chemical reduction methods, is a high priority to prevent their continued release into the environment. mdpi.com

Addressing these research questions will provide the scientific foundation needed for policymakers to effectively manage the remaining risks from historical PBDE use and prevent similar issues with replacement flame retardants in the future.

Q & A

Q. What are the key physicochemical properties of 2,2',3,3',4,4',5,6-Octabromodiphenyl ether, and how do they influence its environmental behavior?

- Answer : The compound (C₁₂H₄Br₈O) has a molecular weight of 801.22 g/mol and a CAS registry number (see synthesis studies for isomer-specific identifiers) . Its high bromination confers hydrophobicity (log KOW > 7), promoting bioaccumulation in lipid-rich tissues . Structural similarity to other PBDEs (e.g., BDE-47, BDE-209) complicates environmental differentiation, as substructure clustering via ECFP fingerprints reveals overlapping features with lower brominated congeners .

Q. How is this compound detected in environmental and biological samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is standard. Dual-column GC-MS (e.g., DB-5MS and HT-8 columns) resolves co-eluting isomers, while isotopic dilution quantifies low concentrations (e.g., <1 ng/g lipid in serum) . For complex matrices like polymers, accelerated solvent extraction (ASE) followed by silica gel cleanup is recommended .

Q. What is the environmental occurrence and temporal trend of OctaBDEs in biota?

- Answer : OctaBDEs are less prevalent than deca- or pentaBDEs but persist due to debromination of BDE-209 . Sediment cores show a peak in the 1980s, with declines post-regulatory bans. However, biomonitoring in human breast milk indicates rising OctaBDE levels in some regions, suggesting ongoing exposure via legacy products or transformation pathways .

Advanced Research Questions

Q. What are the methodological challenges in synthesizing and characterizing pure OctaBDE isomers?

- Answer : Synthesis involves bromination of diaminodiphenyl ether precursors followed by diazotization and reduction . Isomer purity is critical; NMR (¹H/¹³C) and EI-MS confirm structures, but co-elution during GC-MS necessitates orthogonal techniques (e.g., HPLC-UV). For example, BDE-204 (2,2',3,3',4,4',5,6-OctaBDE) requires stepwise bromination of 3,4'-diaminodiphenyl ether to avoid nonaBDE byproducts .

Q. How do structural similarities among PBDEs complicate analytical quantification and data interpretation?

- Answer : Substructure overlap (e.g., BDE-197 vs. BDE-204) leads to false positives in GC-MS. Machine learning models trained on ECFP fingerprints improve congener-specific identification in environmental mixtures . For instance, similarity matrices (Fig. 2c ) reveal that BDE-204 clusters closer to heptaBDEs than other octaBDEs, guiding column selection.

Q. What experimental models are used to study OctaBDE toxicokinetics, and what are key findings?

- Answer : Rodent models show adipose tissue accumulation (86% retention in rats after 5 days) and hydroxylated metabolite formation via CYP450 oxidation . Zebrafish larvae exposed to BDE-47 (structurally analogous) exhibit thyroid disruption via thra and thrb gene modulation, suggesting similar mechanisms for OctaBDEs . Dose-response studies should use lipid-adjusted concentrations to account for tissue partitioning.

Q. How can researchers reconcile discrepancies in reported OctaBDE environmental levels?

- Answer : Temporal and geographic variability arise from regulatory shifts (e.g., EU bans) and matrix differences (e.g., serum vs. adipose). Normalizing to lipid content and using stable isotope internal standards (e.g., ¹³C-BDE-209) reduces inter-lab variability . Meta-analyses must distinguish industrial OctaBDE mixtures (historical) from debromination products .

Q. What molecular mechanisms underlie OctaBDE-induced endocrine disruption?

- Answer : Competitive binding to thyroid hormone receptors (THRα/β) disrupts T3/T4 signaling, as shown in zebrafish . In vitro reporter gene assays (e.g., GH3-TRE-Luc) quantify THR antagonism. Additionally, hydroxylated metabolites exhibit greater estrogenic activity via ERα binding, necessitating metabolite profiling in toxicology studies .

Q. How can machine learning enhance bioaccumulation prediction for OctaBDEs?

- Answer : Random forest models trained on molecular descriptors (e.g., topological surface area, bromine count) predict root uptake factors (RUF) in plants. For OctaBDEs, ECFP4 fingerprints and log KOW are critical features, achieving R² > 0.85 in validation studies . Cross-validation with in situ soil-plant datasets (e.g., Lolium multiflorum) improves generalizability.

Q. What are the stability and transformation pathways of OctaBDEs under environmental conditions?

- Answer : Photolytic debromination in water/sediment systems produces hepta- and hexaBDEs, with half-lives ranging from 14–60 days under UV light . Anaerobic microbial degradation (e.g., Dehalococcoides) further reduces bromination. Stability studies should monitor congener-specific degradation using HRMS and ²H-labeled surrogates to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.